Phenol, isooctyldinitro-

CAS No.: 37224-61-6

Cat. No.: VC18402573

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37224-61-6 |

|---|---|

| Molecular Formula | C14H20N2O5 |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | 4-(6-methylheptyl)-3,5-dinitrophenol |

| Standard InChI | InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3 |

| Standard InChI Key | LZHVTZNVSMHVQV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

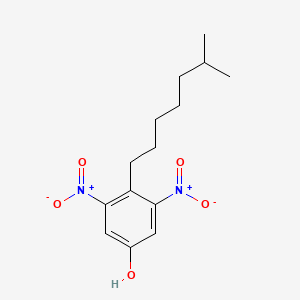

Phenol, isooctyldinitro- (IUPAC name: 4-(6-methylheptyl)-3,5-dinitrophenol) features a phenolic core substituted with two nitro groups at the 3- and 5-positions and a branched isooctyl chain at the 4-position . The molecular formula C₁₄H₂₀N₂O₅ corresponds to a molecular weight of 296.32 g/mol, distinguishing it from simpler dinitrophenols like 2,4-dinitrophenol (184.11 g/mol) .

Stereochemical Features

The compound’s 3D conformation, as modeled in PubChem, reveals a non-planar structure due to steric interactions between the bulky isooctyl group and adjacent nitro substituents . This spatial arrangement influences solubility and reactivity, as evidenced by its SMILES notation:

CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] .

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Estimated >1.2 g/cm³ |

| LogP (Partition Coeff.) | Predicted ~4.5 (lipophilic) |

The lipophilicity, inferred from its alkyl chain, suggests potential bioaccumulation risks, though experimental data remain scarce .

Synthetic Methodologies

While no direct synthesis protocols for phenol, isooctyldinitro- are documented, analogous pathways for nitrophenols provide plausible routes:

Nitration of Alkylphenols

A two-step process involving:

-

Alkylation: Friedel-Crafts alkylation of phenol with isooctyl bromide to form 4-isooctylphenol.

-

Dinitration: Nitration using HNO₃/H₂SO₄ at controlled temperatures to introduce nitro groups at the 3- and 5-positions .

Fries Rearrangement

Alternative routes may employ Fries rearrangement of isooctyl phenyl esters followed by nitration, though regioselectivity challenges could limit yield .

Industrial and Research Applications

The compound’s dual nitro groups and lipophilic tail suggest utility in:

Polymer Stabilizers

Nitroaromatics often act as UV stabilizers in plastics. The isooctyl chain may enhance compatibility with polyolefins .

Agrochemical Intermediates

Structurally related to herbicides like dinoseb, it could serve as a precursor for nitro-containing pesticides, though phytotoxicity studies are lacking .

Comparative Analysis with Related Nitrophenols

The table below contrasts key attributes with analogous compounds:

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective nitration methods to improve yield.

-

Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.

-

Environmental Fate: Investigate photodegradation pathways and hydrolysis rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume